3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .
Mode of Action
This compound inhibits the function of monocarboxylate transporters, thereby disrupting the transport of lactate and other monocarboxylates . This disruption can lead to changes in cellular metabolism, particularly in cells that rely heavily on these transporters, such as cancer cells .
Biochemical Pathways
The inhibition of monocarboxylate transporters affects the glycolytic pathway, a key metabolic pathway in cells . By inhibiting the transport of lactate, a byproduct of glycolysis, the compound can disrupt the energy production in cells that rely heavily on glycolysis, such as cancer cells . This can lead to a decrease in the proliferation and survival of these cells .
Result of Action
The inhibition of monocarboxylate transporters by this compound can lead to a disruption in cellular metabolism, particularly in cells that rely heavily on glycolysis . This can result in a decrease in the proliferation and survival of these cells, potentially leading to a reduction in the growth of diseases characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Properties
IUPAC Name |
3-cyclopropyl-6-pyrazin-2-yl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-5-8(9-6-12-3-4-13-9)14-11(17)15(10)7-1-2-7/h3-7H,1-2H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDPGAGDBRYGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.